2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
Overview
Description
Mechanism of Action
Target of Action
UBP 296 primarily targets the GLUK5-containing kainate receptors . These receptors are a type of ionotropic glutamate receptor in the central nervous system. They play a crucial role in modulating synaptic transmission and plasticity .
Mode of Action
UBP 296 acts as a selective antagonist of GLUK5-containing kainate receptors . It selectively depresses glutamate-induced calcium influx in cells containing GLUK5 in homomeric or heteromeric forms . This means that UBP 296 binds to these receptors and inhibits their activity, thereby preventing the influx of calcium ions into the cells .
Biochemical Pathways
The primary biochemical pathway affected by UBP 296 is the kainate receptor-mediated synaptic transmission . By blocking the GLUK5-containing kainate receptors, UBP 296 inhibits the transmission of signals in this pathway. This can have downstream effects on various cellular processes, including neuronal excitability and synaptic plasticity .
Result of Action
The molecular effect of UBP 296’s action is the reduction of calcium influx in cells expressing GLUK5-containing kainate receptors . This leads to a decrease in neuronal excitability and alterations in synaptic transmission . At the cellular level, UBP 296 can reversibly block ATPA-induced depressions of synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UBP 296 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine-2,4-dione core structure.
Functionalization: The core structure is then functionalized with amino and carboxyl groups to form the desired compound.
Reaction Conditions: The reactions typically require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of UBP 296 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity starting materials, and employing advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
UBP 296 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of UBP 296 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
UBP 296 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of kainate receptors.
Biology: UBP 296 helps in understanding the role of kainate receptors in synaptic transmission and plasticity.
Medicine: The compound is being investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: UBP 296 is used in the development of new drugs targeting kainate receptors
Comparison with Similar Compounds
Similar Compounds
UBP 302: A closely related compound with similar properties but different selectivity profiles.
BPAM344: Another kainate receptor antagonist with distinct structural features and pharmacological properties
Uniqueness of UBP 296
UBP 296 is unique due to its high selectivity for the GluK1 subunit of kainate receptors, making it a valuable tool for studying the specific functions of these receptors. Its potent antagonistic activity and ability to modulate synaptic transmission distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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